1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol
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Overview
Description
1-(Hydroxymethyl)-7-oxabicyclo[410]heptane-2,3,4-triol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol typically involves the cyclopropanation of 1,6-enynes followed by oxidation. A transition-metal-free, radical oxidation methodology has been developed for this purpose, enabling the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions . This method is advantageous due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like OsO4/NMO.
Substitution: Halogenated derivatives can be synthesized through substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) for oxidation reactions . The conditions for these reactions are typically mild, ensuring the preservation of the compound’s bicyclic structure.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, such as halogenated and oxidized forms .
Scientific Research Applications
1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact pathways involved depend on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane:
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a different bicyclic structure and are used in various synthetic applications.
Uniqueness
1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H12O5 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol |
InChI |
InChI=1S/C7H12O5/c8-2-7-4(12-7)1-3(9)5(10)6(7)11/h3-6,8-11H,1-2H2 |
InChI Key |
BDIDRHMZXLEMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C2(C1O2)CO)O)O)O |
Origin of Product |
United States |
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